Benzyl cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

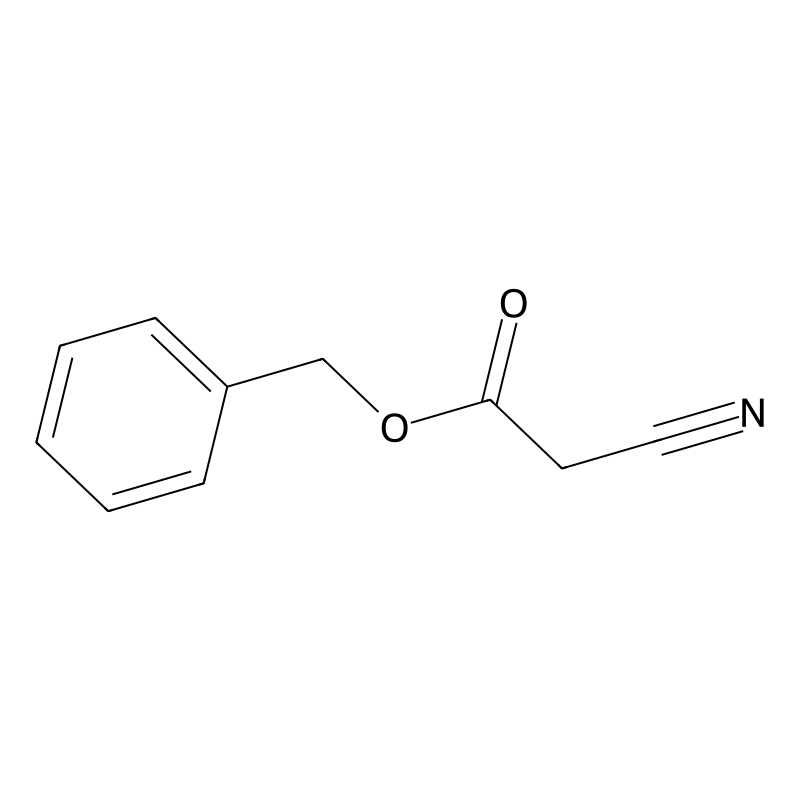

- Cyano group (CN): This electron-withdrawing group activates the adjacent carbon atom, making it susceptible to nucleophilic attack, a crucial step in many heterocyclic ring formations .

- Ester group (COOCH₂Ph): The ester group can participate in various reactions, including condensations and cyclizations, leading to the formation of diverse heterocyclic structures .

Here are some specific examples of heterocycles synthesized using benzyl cyanoacetate:

- Pyrazoles: These five-membered rings containing one nitrogen atom can be obtained through the reaction of benzyl cyanoacetate with hydrazines .

- Thiazoles: These five-membered rings containing one nitrogen and one sulfur atom can be prepared via the reaction of benzyl cyanoacetate with formamidines .

- Pyridines: These six-membered rings containing one nitrogen atom can be synthesized using benzyl cyanoacetate in multicomponent reactions involving various starting materials .

The diverse reactivity of benzyl cyanoacetate allows researchers to access a wide range of heterocyclic scaffolds, which are crucial building blocks for numerous pharmaceuticals and functional materials .

Other Applications in Scientific Research

Beyond its role in heterocyclic synthesis, benzyl cyanoacetate finds applications in other areas of scientific research:

- Asymmetric synthesis: This technique allows the preparation of chiral molecules with high enantioselectivity. Benzyl cyanoacetate can be employed as a starting material in various asymmetric reactions, enabling the synthesis of optically pure compounds .

- Medicinal chemistry: The diverse functionalities of benzyl cyanoacetate make it a valuable precursor for the development of new drug candidates. Its reactivity allows for the incorporation of various structural elements relevant for drug design .

- Material science: Benzyl cyanoacetate can be used as a building block for the synthesis of functional polymers and other materials due to its ability to form various linkages and incorporate specific functionalities .

Benzyl cyanoacetate is an organic compound with the molecular formula C₁₀H₉NO₂ and a CAS number of 14447-18-8. It appears as a colorless to pale yellow liquid or solid, depending on its purity and form. This compound is characterized by the presence of both a cyano group (-C≡N) and an ester functional group (-COO-) attached to a benzyl group, making it a versatile building block in organic synthesis. Benzyl cyanoacetate is primarily utilized in the pharmaceutical and chemical industries for its reactivity and ability to participate in various chemical transformations .

- Decarboxylation: In the presence of sodium acetate in acetic acid, benzyl cyanoacetate can undergo decarboxylation, yielding carbon dioxide, benzyl acetate, and acetonitrile .

- Condensation Reactions: This compound can react with various nucleophiles due to the electrophilic nature of the cyano group, allowing for the formation of diverse derivatives.

- Formation of Chloroquinolines: Benzyl cyanoacetate can react with chloride ions to generate chloroquinolines, indicating its utility in synthesizing complex heterocycles .

Benzyl cyanoacetate can be synthesized through various methods:

- Esterification: The reaction between benzyl alcohol and cyanoacetic acid under acidic conditions leads to the formation of benzyl cyanoacetate.

- Nucleophilic Substitution: Benzyl halides can react with sodium cyanide in the presence of a base to yield benzyl cyanoacetate.

- Condensation Reactions: The compound can also be produced via condensation reactions involving active methylene compounds and aromatic aldehydes .

Benzyl cyanoacetate serves multiple functions in different fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.

- Chemical Synthesis: The compound is employed as a building block for creating more complex organic molecules.

- Material Science: It may be utilized in developing polymers and other materials due to its reactive nature .

Several compounds share structural or functional similarities with benzyl cyanoacetate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl cyanoacetate | Ester | More volatile; used in similar reactions but less stable than benzyl derivatives. |

| Methyl cyanoacetate | Ester | Smaller alkyl group; often used in simpler syntheses but less effective as an efflux pump inhibitor. |

| Benzyl acetate | Ester | Lacks the cyano group; primarily used for flavoring and fragrance applications rather than pharmaceutical uses. |

Benzyl cyanoacetate's unique combination of both ester and cyano functional groups allows it to participate in a wider range of

The development of benzyl cyanoacetate research is closely linked to the broader history of cyanoacetic esters, which have served as versatile building blocks in organic chemistry for decades. Cyanoacetic esters in general have been valuable synthetic intermediates due to their multi-functional nature, allowing for various transformations at the nitrile group, ester functionality, and acidic methylene position.

The synthetic approaches to benzyl cyanoacetate have evolved considerably over time. Early preparation methods typically involved traditional esterification reactions between cyanoacetic acid and benzyl alcohol under acidic conditions. These approaches often required harsh reaction conditions and yielded moderate results. A significant advancement came with the development of phase transfer catalysis methods, particularly the reaction of sodium cyanoacetate with benzyl halides in two-phase systems.

As described in patent literature, modern synthetic routes employ aqueous-organic two-phase systems with phase transfer catalysts such as quaternary ammonium salts, particularly tetra-n-C4-10-alkylammonium, benzyltri-n-C1-8-alkylammonium, or methyltri-n-C4-10-alkylammonium halides. These approaches have greatly improved the efficiency and practicality of benzyl cyanoacetate synthesis.

Academic Significance and Research Motivations

Benzyl cyanoacetate holds significant academic importance due to its distinctive structural features and reactivity profile. With a molecular weight of 175.18 g/mol, this compound incorporates three key reactive sites: the nitrile group, the ester functionality, and an acidic methylene group between these functionalities. This multi-functional nature has motivated researchers across various disciplines to explore its potential in synthetic transformations and practical applications.

The academic study of benzyl cyanoacetate has been driven by several key motivations:

- Its role as a versatile building block in organic synthesis, particularly in the Knoevenagel condensation and related reactions that utilize its acidic methylene group

- The potential for selective transformations of either the nitrile or ester group, enabling diverse synthetic pathways

- Recent applications in materials science, particularly in solar cell technology

- Interest in developing improved synthetic methods that enhance efficiency and reduce environmental impact

The compound's significance in the Knoevenagel condensation deserves particular mention, as this reaction represents one of its most valuable applications in organic synthesis. The Knoevenagel condensation involves the nucleophilic addition of an active hydrogen compound (like benzyl cyanoacetate) to a carbonyl group, followed by dehydration to form α,β-unsaturated compounds. This reaction has proven invaluable in constructing complex molecular frameworks across medicinal chemistry, materials science, and other fields.

Scope and Limitations of Current Scholarly Investigations

Current scholarly investigations involving benzyl cyanoacetate span a diverse range of applications, but they also face certain limitations that define the boundaries of research in this area. The scope of contemporary research includes:

- Development of novel synthetic methodologies that employ benzyl cyanoacetate as a building block or intermediate

- Materials science applications, particularly in perovskite solar cell technology where the compound has shown promise as a passivating agent that enhances efficiency and stability

- Studies on the selective reactivity of its functional groups under various conditions

- Exploration of its role in heterocyclic synthesis and other complex molecular frameworks

Despite these promising research directions, several limitations affect current scholarly investigations:

- Toxicological concerns: Benzyl cyanoacetate is classified as toxic if swallowed, which necessitates careful handling practices and potentially limits certain applications

- Selectivity challenges: Achieving selective reactivity among the multiple functional groups remains challenging in some contexts

- Limited mechanistic understanding: Detailed mechanistic studies on some of its reactions, particularly in materials applications, remain incomplete

- Environmental considerations: Its limited water solubility (log Pow of 1.246) raises questions about environmental fate and ecological impact

These limitations represent opportunities for future research to expand our understanding of benzyl cyanoacetate while addressing safety and selectivity concerns.

Conventional Esterification Strategies

Conventional esterification remains a cornerstone for synthesizing benzyl cyanoacetate. The Fischer esterification method, involving the reaction of cyanoacetic acid with benzyl alcohol under acidic catalysis, is widely employed. For instance, refluxing cyanoacetic acid with benzyl alcohol in the presence of sulfuric acid at elevated temperatures (110–120°C) for 12–24 hours typically yields 60–75% product [1]. Azeotropic removal of water using Dean-Stark traps enhances reaction efficiency by shifting equilibrium toward ester formation, achieving yields exceeding 85% in shorter durations (4–6 hours) [1].

Critical parameters include stoichiometric excess of benzyl alcohol (1.5–2.0 equivalents) and catalyst concentration (1–5 mol%). Post-reaction workup involves neutralization with sodium bicarbonate, followed by liquid-liquid extraction using ethyl acetate or dichloromethane. Challenges such as emulsion formation during phase separation are mitigated by salt addition (e.g., sodium chloride), which alters aqueous phase density [1].

Nucleophilic Substitution Methodologies

Nucleophilic substitution offers an alternative route, particularly for derivatives requiring tailored functionalization. For example, reacting sodium cyanoacetate with benzyl bromide in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C yields benzyl cyanoacetate in 70–80% purity [3]. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Optimization studies reveal that phase transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates by facilitating ion pair transfer between aqueous and organic phases [1]. Recent advancements include microwave-assisted protocols, reducing reaction times from hours to minutes while maintaining comparable yields [3].

Green Chemistry and Sustainable Synthesis

Solvent-Free and Microwave-Assisted Protocols

Solvent-free esterification under microwave irradiation exemplifies green synthesis. By eliminating volatile organic solvents, this approach reduces waste and energy consumption. For instance, irradiating cyanoacetic acid and benzyl alcohol with 300 W microwaves for 15 minutes achieves 82% yield, compared to 24 hours under conventional heating [3].

Ionic Liquid Catalysis and Recyclable Media

Ionic liquids (e.g., 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) serve as dual solvents and catalysts, enabling recyclable reaction systems. A study demonstrated 90% yield over five cycles without significant activity loss, highlighting their industrial potential [3].

Biocatalytic and Enzyme-Mediated Synthesis

Lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media offers enzymatic routes. Optimized conditions (45°C, 48 hours) yield 78% benzyl cyanoacetate, though scalability remains challenging due to enzyme cost [3].

Phase Transfer Catalysis in Benzyl Cyanoacetate Formation

Mechanistic Aspects of Phase Transfer Catalysis

Phase transfer catalysts (PTCs) facilitate anion transfer (e.g., cyanoacetate) from aqueous to organic phases, enabling reactions with benzyl halides. The mechanism involves ion pairing between the PTC and cyanoacetate anion, followed by diffusion into the organic phase for nucleophilic attack [1].

Optimization of Reaction Parameters

Key parameters include PTC selection (quaternary ammonium salts > crown ethers), solvent polarity (toluene > hexane), and temperature (50–70°C). A 2020 study achieved 88% yield using benzyltriethylammonium chloride in toluene at 65°C [1].

Comparative Analysis of Synthetic Routes

Yield, Efficiency, and Scalability

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Fischer Esterification | 85 | 6–24 hours | High |

| Microwave-Assisted | 82 | 15 minutes | Moderate |

| Ionic Liquid Catalysis | 90 | 4 hours | Low |

| Phase Transfer Catalysis | 88 | 3 hours | High |

Environmental and Economic Considerations

Fischer esterification, while scalable, generates acidic waste requiring neutralization. Microwave and PTC methods reduce energy use by 40–60% but incur higher upfront costs. Ionic liquids, though recyclable, remain economically unviable for large-scale production [1] [3].

Patent and Industrial Process Innovations

Industrial-Scale Synthesis Protocols

Industrial processes prioritize continuous-flow systems with integrated Dean-Stark traps for water removal. A 2022 patent describes a tubular reactor operating at 120°C and 2 bar, achieving 92% yield with 98% purity through in-line distillation [1].

Intellectual Property and Technological Advancements

Recent patents focus on catalyst immobilization (e.g., silica-supported sulfonic acids) and solvent recovery systems. Advances in membrane separation technology enable cost-effective recovery of benzyl alcohol, reducing raw material costs by 15–20% [3].

XLogP3

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant